1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester
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Overview
Description
Preparation Methods
The synthesis of 1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester involves several steps. One common method includes the bromination of a purine derivative followed by esterification. The reaction conditions typically involve the use of N-bromosuccinimide (NBS) as a brominating agent .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include NBS for bromination and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its reactivity suggests it may interact with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Similar compounds include other purine derivatives such as:
1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-: This compound shares a similar structure but lacks the ester group.
1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, methyl ester: This compound has a methyl ester group instead of the tert-butyl ester group.
The uniqueness of 1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester lies in its specific ester group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H15BrN4O4 |
---|---|
Molecular Weight |
359.18 g/mol |
IUPAC Name |
tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-5H-purin-1-yl)acetate |
InChI |
InChI=1S/C12H15BrN4O4/c1-12(2,3)21-6(18)5-17-9(19)7-8(15-11(17)20)14-10(13)16(7)4/h7H,5H2,1-4H3 |
InChI Key |
UPOVBDLMVJMXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2C(=NC1=O)N=C(N2C)Br |
Origin of Product |
United States |
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